molecular formula C26H24Cl2F3N3O2 B2889041 1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone CAS No. 242472-04-4

1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone

Cat. No.: B2889041
CAS No.: 242472-04-4
M. Wt: 538.39
InChI Key: RORGSAZQHVGIDU-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted at position 1 with a 3,4-dichlorobenzyl group and at position 5 with a piperazino-carbonyl moiety bearing a 2-(trifluoromethyl)phenethyl side chain.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2F3N3O2/c27-22-7-5-18(15-23(22)28)16-34-17-20(6-8-24(34)35)25(36)33-13-11-32(12-14-33)10-9-19-3-1-2-4-21(19)26(29,30)31/h1-8,15,17H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORGSAZQHVGIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H19Cl2F3N3O
  • Molecular Weight : 439.29 g/mol
  • IUPAC Name : this compound

The compound's mechanism of action is hypothesized to involve multiple pathways, including:

  • Inhibition of Bacterial Growth : Similar compounds have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound may also exhibit antibacterial properties through disruption of bacterial cell function and inhibition of macromolecular synthesis .
  • Anticancer Activity : Some derivatives in this class have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show low MIC values for related compounds against S. aureus, indicating strong bactericidal effects. The presence of halogen substituents like trifluoromethyl has been linked to enhanced antibacterial activity .
CompoundMIC (μg/ml)Target Bacteria
Compound A0.78S. aureus
Compound B3.12E. faecalis

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties:

  • Cell Line Studies : Similar compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Cell LineIC50 (μM)Reference
MCF-7 (Breast)10
A549 (Lung)15

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-substituted phenyl derivatives exhibited potent antimicrobial activity with low toxicity to human cells. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects on human cancer cell lines found that certain derivatives caused significant cell death at concentrations that were not toxic to normal cells, indicating a potential therapeutic window for further development .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substitution Patterns

Compound Name Key Structural Differences Molecular Formula Molecular Weight References
Target Compound : 1-(3,4-Dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone Reference compound for comparison. C₂₆H₂₁Cl₂F₃N₃O₂* ~568.3 (calc.) -
1-(3,4-Dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone (CAS 860649-40-7) Piperazino group substituted with pyridinyl (vs. phenethyl-CF₃). C₂₂H₁₉Cl₂N₅O₂ 480.3
1-[(3,4-Dichlorophenyl)methyl]-5-(morpholine-4-carbonyl)-1,2-dihydropyridin-2-one (CAS 338781-26-3) Morpholine replaces piperazino-phenethyl-CF₃. C₁₇H₁₆Cl₂N₂O₃ 367.2
1-(3-Chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone (CAS 338754-96-4) 3-Chlorobenzyl (vs. 3,4-dichloro); substituent at pyridinone position 3 (vs. 5). C₁₈H₂₁ClN₄O₂ 376.8
1-(2,6-Dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone (CAS 339009-21-1) 2,6-Dichlorobenzyl (vs. 3,4-dichloro); lacks piperazino-carbonyl side chain. C₁₃H₈Cl₂F₃NO 322.1
5-{4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone (CAS 477853-13-7) Triazole-sulfanyl substituent replaces piperazino-carbonyl. C₁₇H₁₄Cl₂N₄OS 393.3

*Estimated based on analogous structures; exact data unavailable in provided evidence.

Physicochemical Properties

  • Solubility: Piperazino groups generally improve aqueous solubility, but the hydrophobic trifluoromethylphenethyl moiety may reduce it compared to morpholine or pyridinyl variants .
  • Melting Points: Morpholine derivative (CAS 338781-26-3) has a predicted density of 1.43 g/cm³, while pyridinone analogues with halogenated benzyl groups (e.g., CAS 339009-21-1) exhibit higher melting points due to rigid aromatic stacking .

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